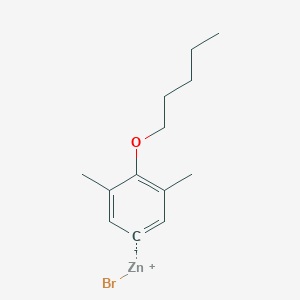
(3,5-Dimethyl-4-(n-pentyloxy)phenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide typically involves the reaction of 3,5-dimethyl-4-(n-pentyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3,5-dimethyl-4-(n-pentyloxy)bromobenzene+Zn→(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding phenols or quinones.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Participates in nucleophilic substitution reactions, replacing the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols are employed under mild to moderate conditions.
Major Products
Oxidation: Produces phenols or quinones.
Reduction: Yields hydrocarbons.
Substitution: Forms various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved include:
Nucleophilic Addition: The organozinc compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Transmetalation: Transfers the phenyl group to other metal centers, facilitating cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-dimethylphenyl)zinc bromide
- (4-(n-pentyloxy)phenyl)zinc bromide
- (3,5-dimethyl-4-methoxyphenyl)zinc bromide
Uniqueness
(3,5-dimethyl-4-(n-pentyloxy)phenyl)zinc bromide is unique due to the presence of both the dimethyl and n-pentyloxy substituents on the phenyl ring. These substituents influence the reactivity and selectivity of the compound in various chemical reactions, making it a versatile and valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C13H19BrOZn |
|---|---|
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-dimethyl-2-pentoxybenzene-5-ide |
InChI |
InChI=1S/C13H19O.BrH.Zn/c1-4-5-6-10-14-13-11(2)8-7-9-12(13)3;;/h8-9H,4-6,10H2,1-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IDZUBYVUZZUDTN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCOC1=C(C=[C-]C=C1C)C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















